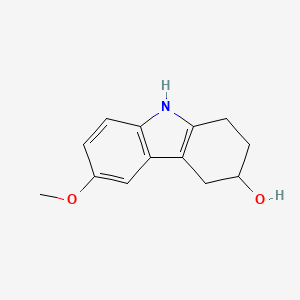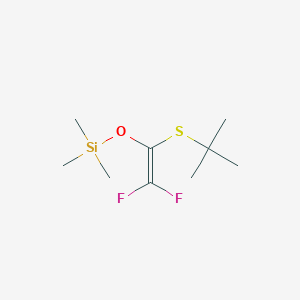
(5-Benzylbenzofuran-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Benzylbenzofuran-2-yl)boronic acid is a boronic acid derivative that features a benzofuran ring substituted with a benzyl group at the 5-position and a boronic acid group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-Benzylbenzofuran-2-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds
Benzofuran Ring Formation: The benzofuran ring can be synthesized through various methods, including the cyclization of o-hydroxyacetophenone derivatives or the McMurry reaction, which involves the reductive coupling of carbonyl compounds using low-valent titanium reagents.
Introduction of Benzyl Group: The benzyl group can be introduced via Friedel-Crafts alkylation or other alkylation methods.
Boronic Acid Introduction: The boronic acid group is typically introduced through the reaction of the corresponding halogenated benzofuran derivative with a boronic acid reagent under Suzuki-Miyaura coupling conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: (5-Benzylbenzofuran-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: Reduction reactions can modify the benzofuran ring or the benzyl group.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Boronic esters and other boron-containing derivatives.
Reduction: Reduced benzofuran derivatives.
Substitution: Various substituted benzofuran compounds, depending on the reactants used in the coupling reactions.
Applications De Recherche Scientifique
(5-Benzylbenzofuran-2-yl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (5-Benzylbenzofuran-2-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive compounds . The benzofuran ring contributes to the compound’s stability and reactivity, allowing it to participate in various chemical transformations .
Comparaison Avec Des Composés Similaires
Benzofuran-2-ylboronic acid: Lacks the benzyl group, making it less hydrophobic and potentially less bioactive.
5-Phenylbenzofuran-2-ylboronic acid: Similar structure but with a phenyl group instead of a benzyl group, which may affect its reactivity and biological activity.
Uniqueness: (5-Benzylbenzofuran-2-yl)boronic acid is unique due to the presence of both the benzyl group and the boronic acid moiety, which confer distinct chemical and biological properties. The benzyl group enhances its hydrophobicity, potentially increasing its interaction with biological membranes and targets .
Propriétés
Formule moléculaire |
C15H13BO3 |
|---|---|
Poids moléculaire |
252.07 g/mol |
Nom IUPAC |
(5-benzyl-1-benzofuran-2-yl)boronic acid |
InChI |
InChI=1S/C15H13BO3/c17-16(18)15-10-13-9-12(6-7-14(13)19-15)8-11-4-2-1-3-5-11/h1-7,9-10,17-18H,8H2 |
Clé InChI |
ZVKRXGQTFJJWHI-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(O1)C=CC(=C2)CC3=CC=CC=C3)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R)-3-[(Methylsulfonyl)oxy]-1-pyrrolidinecarboxylic Acid (4-Nitrophenyl)methyl Ester](/img/structure/B8471218.png)



![N'-[3-cyano-4-(3-methoxyphenyl)-1H-pyrrol-2-yl]methanimidamide](/img/structure/B8471246.png)




![4-[(4-Chlorophenyl)sulfanyl]-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one](/img/structure/B8471290.png)



![N-{1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl}urea](/img/structure/B8471320.png)
